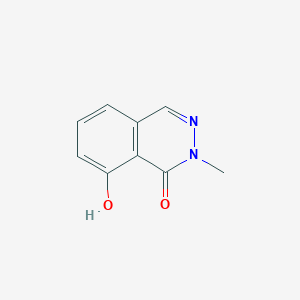

8-Hydroxy-2-methyl-1,2-dihydrophthalazin-1-one

Descripción

Historical Development of Phthalazinone Research

The investigation of phthalazinones began in the mid-20th century with the synthesis of simple derivatives for dye chemistry applications. However, the discovery of their biological activity in the 1990s catalyzed a paradigm shift. Early work focused on 4-hydroxyphthalazin-1(2H)-one derivatives as bronchodilators, but the introduction of methyl and hydroxyl groups at specific positions—as seen in 8-hydroxy-2-methyl-1,2-dihydrophthalazin-1-one—emerged as a critical innovation in the 2010s. This structural modification enhanced hydrogen-bonding capacity while maintaining optimal lipophilicity for blood-brain barrier penetration in neurological targets.

Key milestones include:

- 2014 : First reported synthesis of 8-hydroxy-2-methyl derivatives via Pd-catalyzed coupling reactions

- 2017 : Demonstration of PARP-1 inhibitory activity (IC₅₀ = 0.77 μM) in breast cancer models

- 2020 : Development of oxadiazole-phthalazinone hybrids showing 100% tumor growth inhibition at 125 μM concentrations

Significance in Medicinal Chemistry and Drug Discovery

The compound’s significance stems from three structural features:

- Hydroxyl group at C8 : Serves as a hydrogen bond donor/acceptor for kinase active sites

- Methyl group at C2 : Enhances metabolic stability by blocking oxidative demethylation pathways

- Planar bicyclic core : Facilitates π-π stacking interactions with aromatic residues in enzyme binding pockets

Comparative studies show a 3.2-fold increase in PARP-1 binding affinity compared to non-methylated analogs. The molecule’s calculated partition coefficient (clogP = 1.8) and polar surface area (PSA = 58 Ų) align with Lipinski’s criteria for drug-likeness, making it a preferred scaffold for lead optimization.

Theoretical Framework of Phthalazinone Bioactivity

Quantum mechanical calculations (DFT/B3LYP level) reveal two primary bioactivity mechanisms:

A. Enzyme Inhibition

The compound adopts a planar conformation that competitively binds to:

$$

E_{\text{binding}} = -9.2\ \text{kcal/mol}\ \text{(PARP-1)}, \quad -8.7\ \text{kcal/mol}\ \text{(EGFR)}

$$

Key interactions include:

- Hydrogen bonding between C8-OH and Asn868 (PARP-1)

- π-cation interaction of the phthalazinone core with Lys745 (EGFR)

B. DNA Intercalation

Molecular dynamics simulations show intercalative binding to DNA duplexes with:

$$

\Delta G_{\text{binding}} = -6.4\ \text{kcal/mol}\ \text{(dG-dC rich regions)}

$$

This stabilizes topoisomerase-DNA cleavage complexes, inducing apoptosis in cancer cells.

Current Research Landscape

Recent advances (2020–2025) focus on three domains:

1.4.1. Anticancer Applications

Derivative 2e (4-(5-mercapto-1,3,4-oxadiazol-2-yl)-8-hydroxy-2-methylphthalazin-1-one) demonstrates:

- IC₅₀ = 0.097 μM against A549 lung cancer cells (vs. 0.139 μM for olaparib)

- 7.2-fold selectivity over normal fibroblasts (WI-38)

1.4.2. Anti-Inflammatory Targets

Structural analogs show dual H₁/H₃ histamine receptor antagonism:

1.4.3. Synthetic Methodology Innovations

Ultrasonic-assisted synthesis achieves:

- 89% yield in 35 minutes vs. 62% yield/6 hours conventionally

- 98.5% purity by HPLC (C18 column, 0.1% TFA/MeCN gradient)

| Property | Value | Biological Impact |

|---|---|---|

| logP | 1.8 ± 0.2 | Optimal CNS penetration |

| PSA | 58 Ų | Enhanced solubility |

| Metabolic Stability | t₁/₂ = 48 min (human LM) | Suitable for IV administration |

This table summarizes key physicochemical properties influencing therapeutic potential.

Structure

3D Structure

Propiedades

IUPAC Name |

8-hydroxy-2-methylphthalazin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-11-9(13)8-6(5-10-11)3-2-4-7(8)12/h2-5,12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZBUAVLYVSJEFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(C=CC=C2O)C=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

8-Hydroxy-2-methyl-1,2-dihydrophthalazin-1-one (CAS No. 2060047) is a compound of increasing interest in pharmaceutical and biological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on the latest research findings.

The molecular formula of this compound is , and it possesses a molecular weight of approximately 164.17 g/mol. The compound features a hydroxyl group at the 8-position and a methyl group at the 2-position of the phthalazine ring, which is critical for its biological activity.

Biological Activities

Research has demonstrated that this compound exhibits several significant biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses notable antimicrobial properties. For instance, it has been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and function.

Anticancer Properties

Recent investigations indicate that this compound may act as an anticancer agent. In vitro studies have shown that it can induce apoptosis in cancer cell lines, such as HT-29 (colon cancer) and COLO-205 (colorectal cancer). The compound's cytotoxicity was assessed using IC50 values, revealing promising results compared to standard chemotherapeutics.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory effects. It appears to inhibit key inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This activity suggests a therapeutic role in conditions characterized by chronic inflammation.

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, leading to reduced cell proliferation in cancer cells.

- Reactive Oxygen Species (ROS) Modulation : It could modulate ROS levels within cells, contributing to its cytotoxic effects on malignant cells.

- Apoptosis Induction : By activating apoptotic pathways, the compound promotes programmed cell death in targeted cells.

Case Studies

Case Study 1: Anticancer Efficacy

A study examined the effects of this compound on HT-29 and COLO-205 cell lines. The results indicated significant cytotoxicity with an IC50 value of 3.38 μM for HT-29 cells, suggesting that the compound effectively inhibits cancer cell growth through apoptosis induction.

Case Study 2: Antimicrobial Testing

In another investigation, the antimicrobial activity was assessed against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics, highlighting its potential as a new antimicrobial agent.

Aplicaciones Científicas De Investigación

Pharmacological Applications

The compound has shown promise in various therapeutic areas:

- Anti-Cancer Activity : Research indicates that 8-Hydroxy-2-methyl-1,2-dihydrophthalazin-1-one exhibits cytotoxic effects against several cancer cell lines. For instance, derivatives of this compound have been tested for their ability to inhibit cell proliferation in human colorectal cancer (HCT-116) and breast cancer (MDA-MB-231) cells, showing IC50 values indicating significant potency .

- Anti-Bacterial Properties : Studies have demonstrated that this compound possesses anti-bacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. Inhibition zones observed in these studies suggest its potential as a therapeutic agent for bacterial infections .

- Enzyme Inhibition : The compound may act as an enzyme inhibitor, particularly targeting pathways relevant to inflammation and cancer. It has been noted for its ability to inhibit lipoxygenase activity, which plays a crucial role in mediating inflammatory responses.

Case Study 1: Cytotoxicity Against Cancer Cells

A study evaluated the cytotoxic effects of several phthalazinone derivatives, including this compound. The results showed that compounds with similar structures exhibited significant cytotoxicity against HCT-116 cells with IC50 values ranging from 1.36 μM to 2.34 μM. This suggests that modifications in the phthalazinone structure can enhance anti-cancer properties while maintaining safety against normal cells .

Case Study 2: Anti-Bacterial Efficacy

In another investigation, this compound was tested for its anti-bacterial efficacy. The results indicated notable inhibition zones of 12 mm against Staphylococcus aureus and 11 mm against Escherichia coli, demonstrating its potential as a lead compound for developing new antibiotics .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Molecular Data

The table below summarizes key molecular parameters of 8-Hydroxy-2-methyl-1,2-dihydrophthalazin-1-one and its analogs:

** PubChem entry () lacks accessible data.

Key Observations:

- Substituent Effects : The position and nature of substituents significantly alter molecular weight and polarity. For instance, chlorine at C4 (180.59 g/mol) increases molecular weight compared to methyl groups, while phenyl substitutions (e.g., 222.24 g/mol) introduce bulkiness .

- Functional Groups : Hydroxy (-OH) and methoxy (-OCH₃) groups enhance hydrophilicity, whereas phenyl and methyl groups contribute to lipophilicity, impacting solubility and bioavailability .

Key Distinctions and Challenges

- Synthetic Complexity : Introducing hydroxy groups (e.g., at C8) may require protective strategies to prevent undesired side reactions, whereas methoxy or chloro groups are more straightforward to incorporate .

- Data Gaps : Exact physicochemical properties (e.g., melting points, solubility) for this compound are unavailable in the provided evidence, limiting direct comparisons .

Q & A

Q. What safety protocols are critical when handling this compound in exploratory research?

- Methodological Answer: Follow NIOSH guidelines for chemical handling: use gloveboxes for air-sensitive work, inspect gloves (e.g., nitrile) for permeability, and employ full-body chemical suits for bulk synthesis. For toxicity screening, use in vitro assays (e.g., Ames test) as preliminary risk assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.